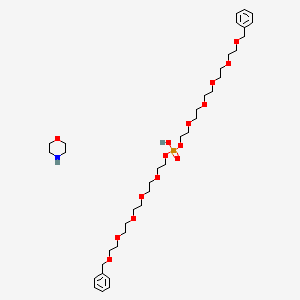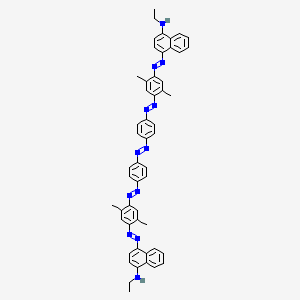
1-Naphthalenamine, 4,4'-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes naphthalenamine and phenyleneazo groups, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) typically involves multiple steps, including diazotization and azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is usually achieved by treating the aniline derivative with nitrous acid under acidic conditions.
Azo Coupling: The diazonium salts are then coupled with naphthalenamine derivatives to form the azo compounds. This step is repeated to introduce multiple azo groups into the molecule.
Final Coupling: The final product is obtained by coupling the intermediate azo compounds with N-ethyl-naphthalenamine under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反応の分析
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the production of dyes and pigments, particularly for textiles and inks.
作用機序
The mechanism of action of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
類似化合物との比較
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) can be compared with similar azo compounds, such as:
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-methyl-1-naphthalenamine]: This compound has similar azo groups but differs in the substitution pattern on the naphthalenamine moiety.
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-ethyl-1-naphthalenamine]: This compound is structurally similar but lacks the dimethyl substitution on the phenylene ring.
The uniqueness of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in dye chemistry and scientific research.
特性
CAS番号 |
69432-35-5 |
|---|---|
分子式 |
C52H48N12 |
分子量 |
841.0 g/mol |
IUPAC名 |
N-ethyl-4-[[4-[[4-[[4-[[4-[[4-(ethylamino)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C52H48N12/c1-7-53-45-25-27-47(43-15-11-9-13-41(43)45)59-63-51-31-33(3)49(29-35(51)5)61-57-39-21-17-37(18-22-39)55-56-38-19-23-40(24-20-38)58-62-50-30-36(6)52(32-34(50)4)64-60-48-28-26-46(54-8-2)42-14-10-12-16-44(42)48/h9-32,53-54H,7-8H2,1-6H3 |
InChIキー |
LRHBXCDAXGTABF-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC(=C(C=C3C)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)C)N=NC7=CC=C(C8=CC=CC=C87)NCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


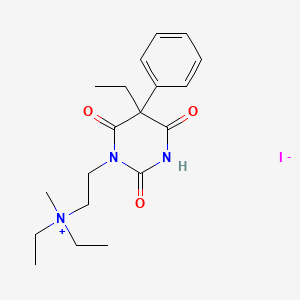
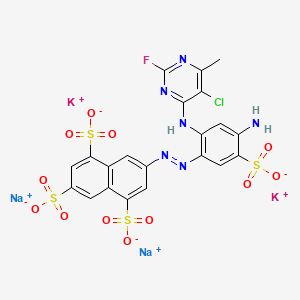




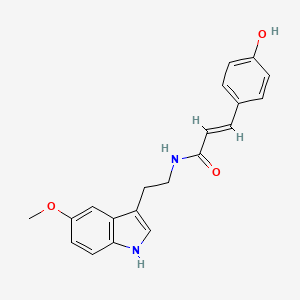
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)

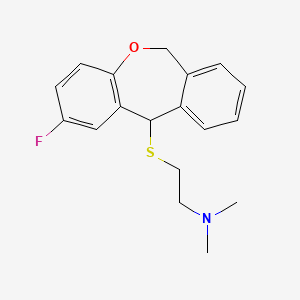
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

